molecular formula C18H20FNO2S B2605551 2-(ethylthio)-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide CAS No. 1797891-67-8

2-(ethylthio)-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide

Cat. No.: B2605551
CAS No.: 1797891-67-8
M. Wt: 333.42
InChI Key: KDXCBQRGWHIDAR-UHFFFAOYSA-N
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Description

2-(Ethylthio)-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide is a benzamide derivative characterized by:

  • Benzamide core: Substituted at the 2-position with an ethylthio (-S-CH₂CH₃) group.
  • N-Substituent: A 2-(3-fluorophenyl)-2-methoxyethyl chain, combining aromatic (fluorophenyl) and ether (methoxy) functionalities.

The ethylthio group enhances lipophilicity, while the 3-fluorophenyl and methoxy groups may influence electronic properties and binding interactions .

Properties

IUPAC Name

2-ethylsulfanyl-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO2S/c1-3-23-17-10-5-4-9-15(17)18(21)20-12-16(22-2)13-7-6-8-14(19)11-13/h4-11,16H,3,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXCBQRGWHIDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC(C2=CC(=CC=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Ethylthio Group: The ethylthio group can be introduced via a nucleophilic substitution reaction using an ethylthiol reagent.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Friedel-Crafts acylation reaction using a fluorobenzene derivative.

    Addition of the Methoxyethyl Group: The methoxyethyl group can be added via an alkylation reaction using a methoxyethyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2-(ethylthio)-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Property Comparisons
Compound Name Substituents (Benzamide Position 2) N-Substituent Key Properties/Activities Reference
Target Compound Ethylthio (-S-CH₂CH₃) 2-(3-Fluorophenyl)-2-methoxyethyl High lipophilicity; potential CNS activity -
2-(Benzo[b]thiophen-2-yl)-N-(2-methoxyethyl)benzamide (3d) Benzo[b]thiophen-2-yl 2-Methoxyethyl Anticancer (synthesized via Rh-catalyzed C–H activation)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide None (3-methyl) 2-Hydroxy-1,1-dimethylethyl N,O-bidentate directing group for C–H functionalization
[125I]PIMBA (Sigma receptor ligand) Iodo-4-methoxy 2-(1'-Piperidinyl)ethyl Prostate tumor imaging/therapy (sigma receptor binding)
3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide 3,4,5-Trihydroxy 2-(4-Hydroxyphenyl)ethyl Potent antioxidant (IC₅₀ DPPH = 22.8 μM)

Key Observations :

  • Electronic Effects: The 3-fluorophenyl group introduces electron-withdrawing character, which may enhance binding to electron-rich biological targets compared to non-fluorinated aryl groups .

Stability and Metabolic Considerations

  • Thioether Stability : Ethylthio groups are prone to oxidative metabolism (e.g., sulfoxide formation), which could shorten half-life compared to ethers or alkyl chains .

Biological Activity

2-(ethylthio)-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide is a substituted benzamide derivative characterized by its unique chemical structure, which includes an ethylthio group, a methoxyethyl moiety, and a fluorophenyl substituent. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications.

  • Molecular Formula : C18_{18}H20_{20}FNO2_2S
  • Molecular Weight : 333.4 g/mol
  • CAS Number : 1797891-67-8

The presence of the ethylthio and methoxyethyl groups may influence the compound's solubility and interaction with biological targets, enhancing its therapeutic potential.

Research indicates that benzamide derivatives often exhibit diverse biological activities, including:

  • Anticancer Properties : Some benzamide derivatives have shown significant anticancer effects by inhibiting tumor cell proliferation and inducing apoptosis.
  • Antimicrobial Activity : These compounds can also possess antimicrobial properties, making them candidates for treating infections caused by resistant bacteria.

Binding Affinity Studies

Studies involving the binding affinity of 2-(ethylthio)-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide with various biological targets are crucial for understanding its pharmacodynamics. Techniques such as radiolabeled ligand binding assays and surface plasmon resonance (SPR) are commonly employed to assess these interactions.

Comparative Analysis with Related Compounds

To better understand the biological activity of 2-(ethylthio)-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide, it is useful to compare it with structurally similar compounds:

Compound NameStructural HighlightsUnique Features
2-(methylthio)-N-(4-fluorophenyl)benzamideContains a methylthio group instead of ethylthioExhibits different solubility and biological activity profiles
N-(4-chlorophenyl)-3-methoxybenzamideLacks sulfur substituent; simpler structureKnown for strong anticancer activity
4-fluoro-N-(phenyl)benzamideSimilar amide linkage but without additional functional groupsInvestigated for neuroprotective effects

Anticancer Activity

In a study examining various benzamide derivatives, it was found that compounds with similar structures to 2-(ethylthio)-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide exhibited significant inhibition of cancer cell lines (e.g., breast cancer and leukemia). The mechanism involved the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways such as p53 and NF-kB.

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of substituted benzamides, revealing that certain derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The ethylthio group in 2-(ethylthio)-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide may enhance membrane permeability, facilitating its antimicrobial action.

Q & A

Q. Biological assays :

  • Antimicrobial : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Antiparasitic : In vitro growth inhibition of Trypanosoma brucei (IC₅₀ via Alamar Blue assay) .
  • Data Analysis : Correlate substituent electronegativity (Hammett constants) with activity using QSAR models .

Q. What computational approaches are effective in predicting the binding affinity of this compound to biological targets?

  • Tools :
  • Molecular docking (AutoDock Vina) : Simulate interactions with enzymes (e.g., T. brucei phosphodiesterase B1) using crystal structures (PDB ID: 5LXA) .
  • DFT calculations : Optimize geometry (B3LYP/6-31G* basis set) to determine electrostatic potential maps for reactive sites .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .

Q. How can contradictory data in synthetic yields or bioactivity across studies be resolved?

  • Case Example : Discrepancies in thioether formation yields (40–80%) may arise from residual moisture or catalyst choice.
  • Resolution :

Control experiments : Repeat reactions under anhydrous conditions (molecular sieves) and compare catalysts (e.g., Pd(OAc)₂ vs. CuI) .

Statistical analysis : Apply ANOVA to identify significant variables (e.g., temperature, solvent) .

Cross-lab validation : Collaborate to standardize protocols (e.g., substrate purity >98%) .

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